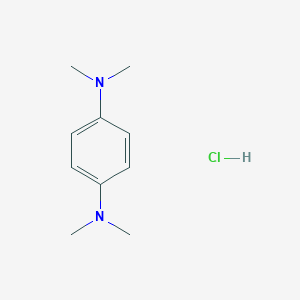

N,N,N',N'-四甲基对苯二胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NORSOK M-710 标准是石油和天然气行业中使用的非金属密封材料的规范。它定义了弹性材料的要求,以确保它们在恶劣环境(例如高温、高压和暴露于腐蚀性化学物质)中的性能。该标准得到广泛认可,并在全球范围内使用,以确保关键应用中密封材料的可靠性和安全性。

科学研究应用

满足 NORSOK M-710 标准的弹性材料具有广泛的科学研究应用,包括:

化学: 用于开发新型密封材料和研究聚合物化学。

生物学: 用于设计用于医疗器械的生物相容材料。

医学: 用于生产需要高性能和可靠性的医疗密封件和垫圈。

工业: 广泛用于石油和天然气行业,用于恶劣环境中的密封应用。

作用机制

弹性材料发挥作用的机制涉及它们在高压和高温条件下形成紧密密封的能力。分子靶标包括管道、阀门和其他设备的表面,弹性体在这些表面上形成密封。所涉及的途径包括弹性体与其接触的表面之间的物理和化学相互作用。

生化分析

Biochemical Properties

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride plays a crucial role in biochemical reactions as a redox mediator. It interacts with bacterial cytochrome c oxidases, facilitating the transfer of electrons in the oxidase test . This interaction is essential for the colorimetric identification of pathogenic and non-pathogenic bacteria. The compound’s ability to donate electrons to cytochrome c makes it a valuable reagent in diagnostic assays and microbiological studies .

Cellular Effects

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride influences various cellular processes, particularly in bacterial cells. It affects cell function by participating in electron transport chains, which are crucial for cellular respiration . The compound’s interaction with cytochrome c oxidases impacts cell signaling pathways and gene expression, ultimately influencing cellular metabolism. Its role in the oxidase test highlights its significance in identifying bacterial species based on their respiratory enzyme activity .

Molecular Mechanism

The molecular mechanism of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride involves its ability to act as a redox mediator. It undergoes oxidation-reduction reactions, transferring electrons to cytochrome c oxidases . This electron transfer is critical for the oxidase test, where the compound’s oxidation state changes, leading to a colorimetric response. The binding interactions with cytochrome c oxidases and the subsequent electron transfer are fundamental to its function in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride can change over time. The compound may darken in storage, indicating potential degradation . Its stability is crucial for consistent results in biochemical assays. Long-term studies have shown that the compound’s effectiveness in the oxidase test remains reliable when stored under appropriate conditions. Prolonged exposure to light and air may affect its performance .

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride in animal models vary with different dosages. At lower doses, the compound effectively participates in redox reactions without causing adverse effects . Higher doses may lead to toxicity, impacting cellular function and overall health. Studies have shown that maintaining an optimal dosage is crucial for achieving desired outcomes in biochemical assays and avoiding potential toxic effects .

Metabolic Pathways

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is involved in metabolic pathways related to electron transport and redox reactions. It interacts with enzymes such as cytochrome c oxidases, facilitating electron transfer in cellular respiration . The compound’s role in these pathways is essential for maintaining cellular energy production and metabolic flux. Its interactions with cofactors and other biomolecules further enhance its significance in metabolic studies .

Transport and Distribution

Within cells and tissues, N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is transported and distributed based on its interactions with transporters and binding proteins . The compound’s ability to donate electrons to cytochrome c oxidases influences its localization and accumulation in specific cellular compartments. Understanding its transport mechanisms is crucial for optimizing its use in biochemical assays and ensuring accurate results .

Subcellular Localization

The subcellular localization of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is primarily associated with its role in electron transport chains. It is directed to specific compartments, such as mitochondria, where cytochrome c oxidases are located . The compound’s targeting signals and post-translational modifications play a role in its localization, ensuring its effective participation in redox reactions. This localization is vital for its function in biochemical assays and cellular respiration studies .

准备方法

合成路线和反应条件

满足 NORSOK M-710 标准的弹性材料的制备涉及合成高度饱和的腈橡胶。这些弹性体通常通过在催化剂存在下聚合丙烯腈和丁二烯来生产。反应条件(例如温度、压力和催化剂浓度)经过精心控制,以实现弹性体的预期性能。

工业生产方法

在工业环境中,弹性材料的生产涉及大型聚合反应器,在其中单体在受控条件下聚合。所得聚合物随后根据应用加工成各种形式,例如片材、棒材或定制形状。这些材料经过严格测试,以确保它们满足 NORSOK M-710 标准的要求。

化学反应分析

反应类型

满足 NORSOK M-710 标准的弹性材料经历各种化学反应,包括:

氧化: 暴露于氧气或其他氧化剂会导致氧化产物的形成。

还原: 还原反应可以在还原剂存在下发生。

取代: 取代反应可以在聚合物链中的某些原子或基团被其他原子或基团取代时发生。

常用试剂和条件

这些反应中常用的试剂包括氧气、氢气和各种化学试剂。这些反应的条件根据具体的应用和弹性体的预期性能而异。

主要形成的产物

这些反应形成的主要产物包括氧化或还原的弹性体,它们可能具有改变的机械或化学性能。对这些产物进行仔细分析以确保它们满足 NORSOK M-710 标准的性能要求。

相似化合物的比较

满足 NORSOK M-710 标准的弹性材料在承受恶劣条件并保持其密封性能方面具有独特性。类似的化合物包括:

氟橡胶: 以其耐化学性和高温稳定性而闻名。

全氟橡胶: 提供优异的耐化学性,但与腈橡胶相比,其机械性能可能较低。

硅橡胶: 提供良好的耐温性,但在腐蚀性化学环境中可能表现不佳。

符合 NORSOK M-710 标准的材料的独特性在于它们在耐化学性、机械强度和在恶劣环境中的耐用性方面的平衡性能。

属性

CAS 编号 |

637-01-4 |

|---|---|

分子式 |

C10H17ClN2 |

分子量 |

200.71 g/mol |

IUPAC 名称 |

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;/h5-8H,1-4H3;1H |

InChI 键 |

DNRUPOAHVJBDJE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N(C)C.Cl.Cl |

手性 SMILES |

C[NH+](C)C1=CC=C(C=C1)[NH+](C)C.[Cl-].[Cl-] |

规范 SMILES |

CN(C)C1=CC=C(C=C1)N(C)C.Cl |

Key on ui other cas no. |

637-01-4 |

物理描述 |

Beige powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

13327-28-1 |

同义词 |

Blue, Wurster Blue, Wurster's Reagent, Wurster's Tetramethylphenylenediamine Wurster Blue Wurster Reagent Wurster's Blue Wurster's Reagent Wursters Blue Wursters Reagent |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)